N-(4-chlorophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
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Description
N-(4-chlorophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O3S2 and its molecular weight is 447.95. The purity is usually 95%.
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Scientific Research Applications
Chloroacetamide as a Herbicide
Chloroacetamide derivatives, such as alachlor and metazachlor, are selective pre-emergent or early post-emergent herbicides used to control annual grasses and many broad-leaved weeds in a variety of crops. They inhibit fatty acid synthesis in plants, offering an effective means of weed control in agricultural settings (Weisshaar & Böger, 1989).
Molecular Structures and Interactions
The study of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides has revealed significant details about their molecular structures and intermolecular interactions. These compounds exhibit a 'V' shape, and their arrangement is stabilized by various hydrogen bonds and π interactions, forming three-dimensional arrays. Such insights are crucial for understanding the behavior of similar chloroacetamide derivatives in different environments (Boechat et al., 2011).
Antimicrobial and Antitumor Activities
Chloroacetamide derivatives have been synthesized with antimicrobial and antitumor potentials. For example, thiazolidinone and acetidinone derivatives have shown antimicrobial activity against different microorganisms, highlighting their potential as new antimicrobial agents (Mistry, Desai, & Intwala, 2009). Additionally, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have demonstrated considerable antitumor activity against various cancer cell lines, indicating their promise in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity of Rhodanine-3-acetic Acid Derivatives
Rhodanine-3-acetic acid-based derivatives exhibit potential antimicrobial properties, especially against mycobacteria, including Mycobacterium tuberculosis. These findings suggest the utility of chloroacetamide derivatives in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Comparative Metabolism in Liver Microsomes
The metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, has been compared in human and rat liver microsomes. This research provides insight into the biotransformation and potential toxicological implications of these compounds in mammals (Coleman et al., 2000).
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S2/c1-27-17-5-3-2-4-16(17)24-18(25)10-15-11-28-20(23-15)29-12-19(26)22-14-8-6-13(21)7-9-14/h2-9,11H,10,12H2,1H3,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIZKMVMFBNXSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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